2-Bromo-1-mesitylethanone
Overview
Description
2-Bromo-1-mesitylethanone is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
2-Bromo-1-mesitylethanone derivatives have been synthesized and evaluated for their antimicrobial activities. The study by Kırılmış et al. (2008) found that certain derivatives, such as (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, exhibited significant activity against Staphylococcus aureus and Escherichia coli (Kırılmış et al., 2008).
Oxidant Properties and Stress Induction
Karatas et al. (2006) explored the impact of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone on vitamin levels, selenium, and malondialdehyde in rats, suggesting that this compound might induce stress and increase free radicals (Karatas et al., 2006).
Structural Characterization
Yakalı et al. (2016) conducted X-ray crystallography and spectroscopic studies on selected benzofuran derivatives, including 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, revealing details about their molecular structure and interactions (Yakalı et al., 2016).
Enantiomerically Pure Synthesis
Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure compounds starting from related bromophenyl derivatives, highlighting the method's scalability and efficiency (Zhang et al., 2014).
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) investigated the inhibition of human cytosolic carbonic anhydrase by novel bromophenols, including derivatives of this compound, for potential applications in treating various health conditions (Balaydın et al., 2012).
Computational Study on Nucleophilic Substitution Reactions
Erdogan & Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, providing insights into the reaction mechanisms and potential applications (Erdogan & Erdoğan, 2019).
Microwave-Assisted Preparation
Bunrit et al. (2011) explored a microwave-assisted method for generating 2-bromo-1-alkenes, highlighting a clean and efficient approach (Bunrit et al., 2011).
Synthesis and Protective Group Application
Li Hong-xia (2007) synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and demonstrated its effectiveness as a chemical protective group (Li Hong-xia, 2007).
Homogeneous Catalysis
César et al. (2002) discussed the synthesis of novel C−N donor ligands, including reactions involving this compound derivatives, for applications in homogeneous catalysis (César et al., 2002).
Catalytic Activity
Dasgupta et al. (2017) synthesized Schiff-base ligands and investigated their application in catalysis, demonstrating solvent-induced nuclearity conversion and high catalytic activity (Dasgupta et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound may have potential targets based on its structural similarity to other compounds .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1-mesitylethanone are currently unknown. Given the compound’s potential targets, it may influence several biochemical pathways. This is speculative and requires further investigation .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is unclear .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-mesitylethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting the mitochondrial membrane potential and increasing reactive oxygen species (ROS) accumulation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while at high doses, it can cause significant toxic or adverse effects. For example, in rodent models, high doses of this compound have been associated with liver toxicity and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites . These metabolic pathways can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, this compound can accumulate in specific tissues or organelles, depending on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its effects on mitochondrial function and apoptosis .
Properties
IUPAC Name |
2-bromo-1-(2,4,6-trimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZXKYOYNRVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277102 | |
Record name | 2-bromo-1-mesitylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4225-92-7 | |
Record name | 4225-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-1-mesitylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Bromo-1-mesitylethanone as revealed by the research?
A1: The research paper reveals that in the this compound molecule, the carbon atoms directly adjacent to the benzene ring are almost coplanar with the ring itself. The maximum deviation from the plane is reported as 0.035 Å []. Furthermore, the crystal structure analysis indicates weak intermolecular interactions. Specifically, C—H⋯O interactions link the molecules into chains along the b-axis, and a weak C—H⋯π interaction is also observed [].
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